molecular formula C13H12N2O4 B6153794 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 1532248-43-3

2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No. B6153794
CAS RN: 1532248-43-3
M. Wt: 260.2
InChI Key:
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Description

2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid, also known as 2-OB, is a synthetic compound derived from benzoic acid. It belongs to the class of oxadiazoles, a group of heterocyclic compounds characterized by their five-membered ring structure. 2-OB is of interest due to its potential applications in various scientific and medical research fields.

Scientific Research Applications

2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid has a wide range of applications in scientific research. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid has been used to study the effects of oxidative stress, as well as the protective effects of antioxidants. It has also been used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones on cell growth and differentiation.

Mechanism of Action

2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid is believed to exert its effects through several different mechanisms. It is thought to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. In addition, 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage. Finally, 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid is thought to inhibit the activity of various enzymes involved in the metabolism of drugs, hormones, and other molecules.
Biochemical and Physiological Effects
2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid is able to inhibit the activity of cyclooxygenase-2 (COX-2), leading to a reduction in the production of pro-inflammatory molecules. In addition, 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid has been shown to have antioxidant properties, scavenging free radicals and preventing oxidative damage. Finally, 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid has been shown to inhibit the activity of various enzymes involved in the metabolism of drugs, hormones, and other molecules.

Advantages and Limitations for Lab Experiments

The use of 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid in laboratory experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. In addition, it has a wide range of applications in scientific research and can be used to study a variety of biochemical and physiological processes. However, there are some limitations to the use of 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid in laboratory experiments. For example, it can be difficult to accurately measure the concentration of 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid in a solution, and the compound can be toxic at higher concentrations.

Future Directions

The potential applications of 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid in scientific and medical research are vast. In the future, it could be used to study the effects of oxidative stress on various diseases, as well as the protective effects of antioxidants. In addition, 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid could be used to study the effects of various drugs on the central nervous system, as well as the effects of various hormones on cell growth and differentiation. Finally, 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid could be used to develop new drugs and treatments for various diseases.

Synthesis Methods

2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid can be synthesized using a two-step reaction. The first step involves the reaction of benzoic acid with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This reaction leads to the formation of 4-nitrobenzyl ester, which is then reacted with oxalyl chloride in the presence of a base such as potassium carbonate. This second reaction results in the formation of 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid involves the reaction of 2-amino-5-(oxolan-3-yl)-1,3,4-oxadiazole with benzoic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-amino-5-(oxolan-3-yl)-1,3,4-oxadiazole", "Benzoic acid", "Coupling agent (e.g. EDC, HATU, DCC)" ], "Reaction": [ "Step 1: Dissolve 2-amino-5-(oxolan-3-yl)-1,3,4-oxadiazole (1.0 equiv) and benzoic acid (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add the coupling agent (1.1 equiv).", "Step 2: Stir the reaction mixture at room temperature for several hours or overnight.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid as a white solid." ] }

CAS RN

1532248-43-3

Product Name

2-[5-(oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoic acid

Molecular Formula

C13H12N2O4

Molecular Weight

260.2

Purity

95

Origin of Product

United States

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